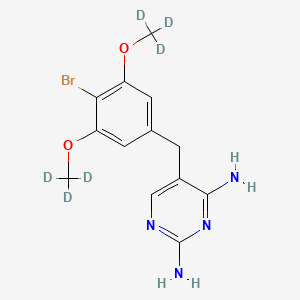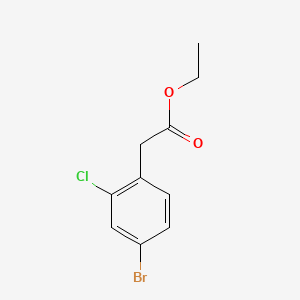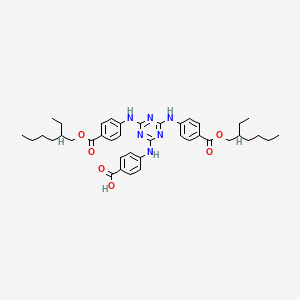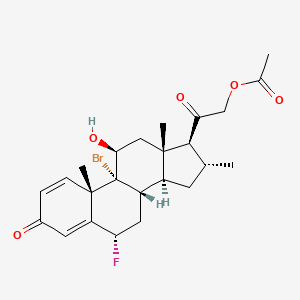
布罗地莫普林-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brodimoprim-d6 is a deuterated analog of brodimoprim, a potent antibacterial agent. It is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. This compound is known for its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of gram-positive and gram-negative bacteria.
科学研究应用
Brodimoprim-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: In biological research, it serves as a tool to study the inhibition of bacterial dihydrofolate reductase.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: In the pharmaceutical industry, brodimoprim-d6 is used in the development and testing of new antibacterial agents.
作用机制
生化分析
Biochemical Properties
Brodimoprim-d6, like its parent compound Brodimoprim, is known to interact with bacterial dihydrofolate reductase . This enzyme plays a crucial role in the folate pathway, which is essential for the synthesis of nucleotides in bacterial cells . By inhibiting this enzyme, Brodimoprim-d6 can effectively halt bacterial growth .
Cellular Effects
The primary cellular effect of Brodimoprim-d6 is the inhibition of bacterial growth. This is achieved by its interaction with bacterial dihydrofolate reductase, leading to a disruption in the synthesis of nucleotides and subsequent inhibition of DNA replication .
Molecular Mechanism
The molecular mechanism of action of Brodimoprim-d6 involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. By inhibiting this enzyme, Brodimoprim-d6 disrupts this process, leading to a halt in DNA replication and bacterial growth .
Metabolic Pathways
Brodimoprim-d6 is likely to be involved in the same metabolic pathways as Brodimoprim, given their structural similarity. Brodimoprim acts on the folate pathway, specifically inhibiting the enzyme dihydrofolate reductase . This disrupts the synthesis of nucleotides, a crucial component for DNA replication .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydrofolate reductase
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of brodimoprim-d6 involves several steps:
Starting Material: The process begins with dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.
Hydroxylamine Treatment: This compound is treated with hydroxylamine in polyphosphoric acid to form the hydroxamide.
Further Treatment: Further treatment with polyphosphoric acid leads to methyl 4-amino-3,5-dimethoxybenzoate.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form methyl 4-bromo-3,5-dimethoxybenzoate.
Saponification: The ester is then saponified to form 4-bromo-3,5-dimethoxybenzoic acid.
Halogenation: Halogenation with thionyl chloride gives 4-bromo-3,5-dimethoxybenzoyl chloride.
Rosenmund Reduction: This compound is reduced to 4-bromo-3,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with 3-methoxypropionitrile.
Final Condensation: Finally, condensation with guanidine completes the synthesis of brodimoprim.
Industrial Production Methods: The industrial production of brodimoprim-d6 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Brodimoprim-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
相似化合物的比较
Trimethoprim: The parent compound from which brodimoprim-d6 is derived.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used in the treatment of malaria.
Uniqueness: Brodimoprim-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using mass spectrometry. Its selective inhibition of bacterial dihydrofolate reductase also makes it a valuable tool in antibacterial research.
属性
IUPAC Name |
5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)


![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
